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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine

CAS No.: 1017480-65-7

Cat. No.: B1358595 Get Quote

Executive Summary & Chemical Identity
2-(2-Fluorophenyl)morpholine (often abbreviated in gray literature as 2-F-2-PM or ortho-

fluorophenmetrazine-desmethyl) is a synthetic substituted phenylmorpholine. It is the 2-fluoro

isomer of the desmethyl metabolite of phenmetrazine.

Unlike its widely documented analogue 3-Fluorophenmetrazine (3-FPM), the 2-fluoro isomer

represents a specific modification at the ortho position of the phenyl ring. Pharmacologically, it

functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with secondary

reuptake inhibition properties. Its mechanism is defined by interaction with the Solute Carrier 6

(SLC6) family of transporters.
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Property Detail

IUPAC Name 2-(2-Fluorophenyl)morpholine

CAS Registry 1017480-65-7

Molecular Formula C₁₀H₁₂FNO

Molar Mass 181.21 g/mol

Core Scaffold 2-Phenylmorpholine (Desmethylphenmetrazine)

Key Substituent Fluorine at ortho (C2) position of phenyl ring

Pharmacodynamics: The Mechanism of Action
The primary mechanism of 2-(2-Fluorophenyl)morpholine is the modulation of

monoaminergic signaling in the central nervous system (CNS). This is achieved through a dual-

mode interaction with monoamine transporters.

Interaction with Monoamine Transporters
The molecule targets the Norepinephrine Transporter (NET) and the Dopamine Transporter

(DAT). Its affinity for the Serotonin Transporter (SERT) is significantly lower, resulting in a

psychostimulant profile with reduced serotonergic side effects compared to amphetamine

derivatives like MDMA.

The Transporter Reversal Mechanism (Substrate-Based
Release)
Unlike pure reuptake inhibitors (e.g., cocaine) that simply block the transporter,

phenylmorpholines act as substrates.

Uptake: The molecule is transported from the extracellular space into the presynaptic neuron

via DAT/NET.

VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter

2 (VMAT2), disrupting the pH gradient or displacing endogenous neurotransmitters (DA/NE)

from storage vesicles into the cytosol.
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Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the

phosphorylation of the transporter (specifically PKC-mediated phosphorylation of DAT),

causing it to reverse direction.

Efflux: Neurotransmitters are pumped out of the neuron into the synaptic cleft, causing a

rapid spike in signaling.

Structure-Activity Relationship (SAR): The Ortho-Fluoro
Effect
The specific placement of the fluorine atom at the ortho position (C2) distinguishes this

compound from the more common 3-FPM (meta) or 4-FPM (para).

Steric Hindrance: The ortho-fluorine introduces steric bulk adjacent to the morpholine ring

attachment point. This can induce a non-planar conformation between the phenyl and

morpholine rings, potentially reducing binding affinity to DAT compared to the unsubstituted

parent (2-phenylmorpholine).

Electronic Effects: Fluorine is highly electronegative. At the ortho position, it exerts a strong

inductive effect (

), reducing electron density on the phenyl ring. This alters the

stacking interactions within the transporter binding pocket (specifically with phenylalanine
residues in the transmembrane domains of DAT/NET).

Metabolic Stability: The C2-F bond blocks metabolic hydroxylation at this position, a common

clearance pathway for phenylmorpholines, potentially extending the half-life compared to the

parent compound.

Pathway Visualization
The following diagram illustrates the synaptic mechanism, highlighting the substrate-based

release process.
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Synaptic Mechanism of Action

2-(2-Fluorophenyl)
morpholine

DAT (Outward Facing)

Binds as Substrate

Presynaptic Cytosol

Translocation

DAT (Inward Facing)

Synaptic Cleft

Efflux of DA/NE

Synaptic Vesicle
(VMAT2)

Increased Cytosolic DA/NE Reverse Transport TriggerDisplaces DA/NE

Click to download full resolution via product page

Figure 1: Mechanism of substrate-induced monoamine release. The drug hijacks the

transporter to pump neurotransmitters into the synapse.
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To empirically validate the mechanism described above, researchers must employ specific

functional assays. Mere binding affinity (

) is insufficient to distinguish between a reuptake inhibitor and a releasing agent.

Protocol: Synaptosomal Release Assay
This protocol differentiates a Releaser from a Reuptake Inhibitor.

Objective: Measure the efflux of pre-loaded radiolabeled neurotransmitters from rat brain

synaptosomes.

Workflow Steps:

Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for NE/5-HT) using

sucrose gradient centrifugation.

Loading: Incubate synaptosomes with

-Dopamine (or NE) for 15 minutes at 37°C to load the vesicles.

Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-

Henseleit buffer.

Challenge: Treat synaptosomes with varying concentrations of 2-(2-
Fluorophenyl)morpholine (1 nM – 100 μM).

Control: Run parallel condition with a pure reuptake inhibitor (e.g., Cocaine). Cocaine will not

induce efflux in this assay; it only blocks uptake. A releasing agent (like Amphetamine) will

cause dose-dependent efflux.

Measurement: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate

(released neurotransmitter) via liquid scintillation counting.

Interpretation:

Releaser: Sigmoidal increase in efflux (

determination).
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Reuptake Inhibitor: No significant efflux compared to baseline.

Experimental Workflow Diagram
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Figure 2: Workflow for [3H]-Neurotransmitter Release Assay to confirm mechanism.

Comparative Pharmacology & Data Summary
The following table synthesizes the predicted pharmacological profile of 2-(2-
Fluorophenyl)morpholine against established standards.

Compound Type
Selectivity
(NET:DAT)

Potency
(Relative)

Metabolic Half-
Life

2-(2-

Fluorophenyl)mo

rpholine

Releaser
High (NET >

DAT)
Moderate

Moderate-Long

(Blocked C2

oxidation)

Phenmetrazine Releaser Balanced High Short-Moderate

3-

Fluorophenmetra

zine (3-FPM)

Releaser Balanced High Moderate

Cocaine
Reuptake

Inhibitor
DAT > NET High Short

Key Insight: The removal of the 3-methyl group (present in phenmetrazine) generally increases

NET selectivity over DAT in phenylmorpholines. The 2-fluoro substitution likely attenuates

overall potency due to steric interference but maintains the releasing mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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